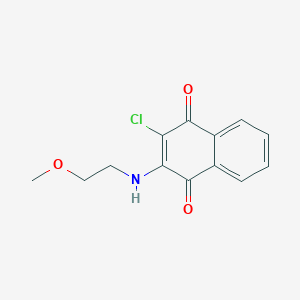
2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione is a useful research compound. Its molecular formula is C13H12ClNO3 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione, also known as IMB-1406 or by its CAS number 22272-22-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C13H12ClNO3
- Molar Mass : 265.69 g/mol
- Density : 1.33 g/cm³
- Boiling Point : 373.4 °C at 760 mmHg
- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.
Research indicates that IMB-1406 exhibits potent antitumor activity primarily through the induction of apoptosis in cancer cells. The compound appears to arrest the cell cycle at the S phase, leading to increased apoptosis rates. The mechanisms involved include:
- Mitochondrial Dysfunction : IMB-1406 disrupts mitochondrial membrane potential, which is crucial for maintaining cell viability.
- Caspase Activation : The compound activates caspase-3 in a concentration-dependent manner, which is a key player in the apoptotic pathway.
- Regulation of Apoptotic Proteins : It upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2.
Efficacy Against Cancer Cell Lines
A series of in vitro studies have evaluated the effectiveness of IMB-1406 against various cancer cell lines. The following table summarizes its anti-tumor activity compared to Sunitinib, a well-known anticancer drug:
| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) - IMB-1406 | IC50 (μM) - Sunitinib |
|---|---|---|---|
| A549 | 100.07% | 8.99 | 10.36 |
| HepG2 | 99.98% | 6.92 | 7.60 |
| DU145 | 99.93% | 7.89 | 7.99 |
| MCF7 | 100.39% | 8.26 | 8.65 |
These results indicate that IMB-1406 has comparable or superior efficacy to Sunitinib across multiple cancer cell lines, highlighting its potential as a therapeutic agent.
Case Studies and Research Findings
A significant study published in Cancer Letters explored IMB-1406's effects on HepG2 liver cancer cells. The researchers found that treatment with varying concentrations of IMB-1406 led to:
- A dose-dependent increase in the percentage of apoptotic cells.
- Alterations in mitochondrial membrane potential indicative of early apoptosis.
The study concluded that IMB-1406 could serve as a promising candidate for liver cancer therapy due to its potent apoptotic effects and ability to disrupt critical cellular processes.
特性
IUPAC Name |
2-chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-18-7-6-15-11-10(14)12(16)8-4-2-3-5-9(8)13(11)17/h2-5,15H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPJSKHYZZLKBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293637 |
Source


|
| Record name | 2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22272-22-6 |
Source


|
| Record name | 22272-22-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-[(2-methoxyethyl)amino]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














